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Compound of Interest

Compound Name: Einecs 285-128-7

Cat. No.: B15178351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of suberic acid and its triethanolamine salt, focusing

on their physicochemical properties, synthesis, and potential applications in research and drug

development. The information presented is supported by existing literature and provides a

framework for understanding the advantages and disadvantages of each compound in various

experimental contexts.

Physicochemical Properties
The conversion of suberic acid to its triethanolamine salt significantly alters its physical and

chemical characteristics. These changes, particularly in solubility and pH, are critical

considerations for formulation and drug delivery applications.
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Property Suberic Acid
Triethanolamine Suberate
(Predicted)

Molecular Formula C₈H₁₄O₄ C₁₄H₃₁NO₇ (for the 1:1 salt)

Molecular Weight 174.19 g/mol 323.40 g/mol (for the 1:1 salt)

Appearance
White to off-white crystalline

powder[1]

White to off-white solid or

viscous liquid

Melting Point 140-144 °C[1][2]
Expected to be lower than

suberic acid

Water Solubility
Sparingly soluble (0.6 g/L at 20

°C)[2]

Expected to be significantly

more soluble

pKa
pKa₁ = 4.52, pKa₂ = 5.41 (at

25 °C)[2]
Not applicable (salt)

pH of Aqueous Solution
Acidic (pH of 1mM solution is

~3.79)[2]

Basic (a 1% solution of

triethanolamine has a pH of

~10)[3]

Stability

Stable under normal

conditions.[2][4] Incompatible

with strong oxidizing agents,

reducing agents, and bases.[2]

Generally stable; may be

hygroscopic.

Synthesis and Characterization
The synthesis of triethanolamine suberate is a straightforward acid-base neutralization

reaction. The resulting salt can be characterized using standard analytical techniques.

Experimental Protocol: Synthesis of Triethanolamine
Suberate
Objective: To synthesize triethanolamine suberate from suberic acid and triethanolamine.

Materials:
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Suberic acid

Triethanolamine

Ethanol (or other suitable solvent)

Magnetic stirrer and stir bar

Heating mantle or water bath

Round-bottom flask

Condenser

Rotary evaporator

Procedure:

Dissolve a known molar amount of suberic acid in a minimal amount of warm ethanol in a

round-bottom flask.

While stirring, add an equimolar amount of triethanolamine dropwise to the suberic acid

solution. An exothermic reaction may be observed. For the formation of the di-

triethanolamine salt, two molar equivalents of triethanolamine would be added.

After the addition is complete, reflux the mixture for 1-2 hours to ensure the reaction goes to

completion.

Remove the solvent using a rotary evaporator.

The resulting product, triethanolamine suberate, can be further purified by recrystallization if

necessary.

Experimental Protocol: Characterization of Suberic Acid
and its Triethanolamine Salt
Objective: To characterize and compare the physicochemical properties of suberic acid and its

triethanolamine salt.
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Methods:

Melting Point Determination: Use a standard melting point apparatus to determine the

melting range of both compounds.

Solubility Assay:

Prepare saturated solutions of both suberic acid and triethanolamine suberate in deionized

water and various organic solvents (e.g., ethanol, acetone, dichloromethane) at a

controlled temperature.

Equilibrate the solutions for a set period with continuous stirring.

Filter the solutions to remove any undissolved solid.

Determine the concentration of the dissolved compound in the filtrate using a suitable

analytical method, such as titration or HPLC.

pH Measurement: Prepare aqueous solutions of known concentrations (e.g., 1 mM, 10 mM,

100 mM) for both compounds and measure the pH using a calibrated pH meter.

Spectroscopic Analysis:

FTIR Spectroscopy: Acquire infrared spectra to identify characteristic functional group

vibrations. For the salt, the disappearance of the broad carboxylic acid O-H stretch and

the appearance of carboxylate (COO⁻) stretches would be indicative of salt formation.

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be used to confirm the chemical

structure of the synthesized salt.

Applications in Drug Development
Suberic acid's dicarboxylic nature makes it a versatile building block in pharmaceutical

research, particularly in the development of drug delivery systems. Its conversion to a

triethanolamine salt can further enhance its utility by improving solubility and formulation

flexibility.
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Role as a Linker in Drug Conjugates
Suberic acid can be used as a cleavable or non-cleavable linker to attach drugs to targeting

moieties, such as antibodies in antibody-drug conjugates (ADCs). The linker plays a crucial role

in the stability and release of the payload. The formation of a triethanolamine salt would not

directly impact its function as a linker, as the carboxylic acid groups would be derivatized to

form amide or ester bonds during the conjugation process.

The following diagram illustrates a hypothetical signaling pathway for an ADC utilizing a suberic

acid-based linker.
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ADC mechanism with a suberic acid linker.

Use in Polymer-Based Drug Delivery
Suberic acid is a monomer used in the synthesis of biodegradable polymers.[5][6] These

polymers can be formulated into microparticles, nanoparticles, or implants for controlled drug

release. The improved solubility of triethanolamine suberate could be advantageous in the

preparation of these polymeric drug delivery systems, potentially allowing for milder reaction

conditions.

The following diagram outlines a general workflow for the synthesis and characterization of

triethanolamine suberate.
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Workflow for triethanolamine suberate synthesis.

Comparative Analysis
Solubility: The most significant advantage of the triethanolamine salt over suberic acid is its

enhanced aqueous solubility. This is crucial for developing aqueous formulations for

parenteral administration and can simplify handling and processing in various applications.
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pH and Buffering: Suberic acid is acidic, while its triethanolamine salt will form a basic

solution. Triethanolamine is a known buffering agent, and its salt with suberic acid could

provide pH control in formulations.[3]

Reactivity: For applications where the carboxylic acid groups need to be reacted, such as in

polymerization or conjugation, the free acid form is typically used. The salt form would need

to be re-protonated before such reactions.

Drug Delivery: In drug delivery systems, the choice between the acid and its salt depends on

the desired properties of the final formulation. The increased solubility of the salt could be

beneficial for creating high-concentration drug-polymer solutions, while the acid form is the

necessary monomer for polyester synthesis.

Conclusion
The conversion of suberic acid to its triethanolamine salt offers a significant advantage in terms

of aqueous solubility and provides a means of pH control. This makes the salt form an

attractive alternative for specific formulation challenges in drug development. However, for

applications requiring direct reaction of the carboxylic acid groups, the free acid remains the

reactant of choice. The selection between suberic acid and its triethanolamine salt should be

guided by the specific requirements of the intended application, with careful consideration of

the desired physicochemical properties of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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